2-Nitrobenzaldoxime
Overview
Description
2-Nitrobenzaldoxime is an organic compound with the molecular formula C₇H₆N₂O₃. It is a derivative of benzaldehyde, where the aldehyde group is replaced by an oxime group, and a nitro group is attached to the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitrobenzaldoxime can be synthesized through the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
2-Nitrobenzaldehyde+Hydroxylamine Hydrochloride→this compound+Water+Sodium Chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Nitrobenzaldoxime undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The oxime group can be oxidized to a nitroso group using oxidizing agents like hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Sodium ethoxide, ethanol as solvent.
Major Products
Reduction: 2-Aminobenzaldoxime.
Oxidation: 2-Nitrosobenzaldoxime.
Substitution: Various substituted benzaldoximes depending on the nucleophile used
Scientific Research Applications
2-Nitrobenzaldoxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-nitrobenzaldoxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxime group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the oxime group.
2-Aminobenzaldoxime: Formed by the reduction of 2-nitrobenzaldoxime.
2-Nitrosobenzaldoxime: Formed by the oxidation of this compound.
Uniqueness
This compound is unique due to the presence of both nitro and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
(NE)-N-[(2-nitrophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGDCCTWRRUDX-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302461 | |
Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4836-00-4, 6635-41-2 | |
Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4836-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitrobenzaldehyde oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6635-41-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [C(E)]-2-Nitrobenzaldehyde oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitrobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 2-nitrobenzaldoxime and how does it decompose in the gas phase?
A: this compound (also known as o-nitrobenzaldoxime) is an organic compound with the molecular formula C₇H₆N₂O₃. Its molecular weight is 166.13 g/mol. Mass spectrometry studies have revealed that the molecule readily loses HNO upon ionization, likely forming an o-nitrosobenzaldehyde ion. [] This ion can then undergo further rearrangement to a 2,1-benzisoxazoline-3-one ion. [] Further fragmentation pathways involving CO and CO₂ loss have also been observed. []
Q2: How is this compound used in oligonucleotide synthesis?
A: this compound, in its deprotonated form (2-nitrobenzaldoximate ion), serves as an efficient reagent for removing phosphate protecting groups in oligonucleotide synthesis. [, ] Studies have shown that the tetramethylguanidinium salt of this compound rapidly cleaves aryl esters like O-chlorophenyl and p-chlorophenyl esters commonly employed in phosphotriester oligonucleotide synthesis. [] This approach allows for the efficient deprotection of synthetic oligonucleotides, a crucial step in obtaining the final desired product.
Q3: How does the position of the nitro group influence the reactivity of nitrobenzaldoxime in oligonucleotide deprotection?
A: Research indicates that the position of the nitro group on the benzaldoxime ring significantly impacts its reactivity. Specifically, 2-nitrobenzaldoximate ion exhibits a higher reactivity compared to its 4-nitro isomer for deprotecting oligonucleotide aryl esters. [] This suggests the importance of the ortho-nitro group positioning for optimal interaction with the phosphate protecting group and subsequent cleavage.
Q4: Does 2-nitrobenzaldoximate ion cause significant internucleotide cleavage during oligonucleotide deprotection?
A: While some concern exists regarding potential internucleotide cleavage during oligonucleotide deprotection, studies suggest minimal cleavage occurs with 2-nitrobenzaldoximate ion. Experiments estimated the cleavage extent to be no greater than 0.1%, indicating that this reagent allows for relatively safe and efficient deprotection without substantial damage to the oligonucleotide chain. []
Q5: How does this compound interact with organoantimony compounds?
A: this compound reacts with triaryl antimony compounds like tri(meta-tolyl)antimony and tri(ortho-tolyl)antimony, especially in the presence of oxidizing agents like hydrogen peroxide. [, ] These reactions yield various antimony complexes containing 2-nitrobenzaldoximate ligands, showcasing the compound's versatility in coordinating with metal centers. The specific structures formed depend on the reaction conditions and the substituents present on the antimony center. []
Q6: Can this compound be synthesized from benzaldehyde?
A: Yes, a regiospecific synthesis of 2-nitrobenzaldehyde from substituted benzaldehydes utilizes a palladium-catalyzed C-H nitration strategy. [] This method employs a temporary directing group (O-methyl aldoxime), allowing for selective nitration at the ortho position of the benzaldehyde derivative. Subsequent removal of the directing group yields the desired 2-nitrobenzaldehyde.
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